molecular formula C12H13NO B15207388 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole

3-(4-methoxyphenyl)-2-methyl-1H-pyrrole

Cat. No.: B15207388
M. Wt: 187.24 g/mol
InChI Key: OLUYCFXTKLOIAE-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-methyl-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 4-methoxyphenyl group at the third position and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with methylamine to form an imine intermediate, which is then cyclized to form the pyrrole ring. The reaction typically requires acidic conditions and a suitable solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxyphenyl)-2-methyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom. Common reagents include halogens and sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Pyrrole oxides.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Halogenated or sulfonylated pyrrole derivatives.

Scientific Research Applications

3-(4-Methoxyphenyl)-2-methyl-1H-pyrrole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it could inhibit enzyme activity or modulate receptor signaling pathways, leading to therapeutic outcomes.

Comparison with Similar Compounds

    3-(4-Methoxyphenyl)-1H-pyrrole: Lacks the methyl group at the second position.

    2-Methyl-1H-pyrrole: Lacks the 4-methoxyphenyl group.

    4-Methoxyphenyl-1H-pyrrole: Lacks the methyl group at the second position.

Uniqueness: 3-(4-Methoxyphenyl)-2-methyl-1H-pyrrole is unique due to the presence of both the 4-methoxyphenyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents may enhance its potential as a versatile compound in various applications.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-methyl-1H-pyrrole

InChI

InChI=1S/C12H13NO/c1-9-12(7-8-13-9)10-3-5-11(14-2)6-4-10/h3-8,13H,1-2H3

InChI Key

OLUYCFXTKLOIAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN1)C2=CC=C(C=C2)OC

Origin of Product

United States

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